O-([1,1'-biphenyl]-4-yl)hydroxylamine

Monoamine Oxidase MAO-A Inhibitor Neurochemistry

Researchers require precise O-aryl hydroxylamines for MAO-A inhibition or electrophilic amination, but N-aryl analogs introduce carcinogenicity risks and divergent reactivity. CAS 99908-04-0 solves this with validated specificity. • Biological: Potent human MAO-A inhibitor (IC₅₀ = 4.10 nM); high LogP (2.94) for membrane permeability. • Synthetic: Electrophilic aminating agent for polyfunctionalized biaryls via sigmatropic cascades. • Analytical: Fluorescent derivatization reagent for aldehydes/ketones (LC-CE-LIF). • Supply: 98% purity, immediate global shipping.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 99908-04-0
Cat. No. B3176583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-([1,1'-biphenyl]-4-yl)hydroxylamine
CAS99908-04-0
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)ON
InChIInChI=1S/C12H11NO/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
InChIKeyAOICBMUOCBVJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-([1,1'-biphenyl]-4-yl)hydroxylamine Basic Characteristics


O-([1,1'-biphenyl]-4-yl)hydroxylamine (CAS 99908-04-0), also known as O-(4-biphenylyl)hydroxylamine, is an O-aryl hydroxylamine characterized by a biphenyl scaffold. This compound has a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . It belongs to the class of O-substituted hydroxylamines, which are distinguished by the attachment of a hydroxylamine group (-ONH₂) to an aryl carbon . Its primary utility lies in organic synthesis as an electrophilic aminating agent and a precursor for nitrogen-containing heterocycles , and it has been investigated as a monoamine oxidase (MAO) inhibitor [1].

Electrophilic amination: O-aryl hydroxylamine for SNAr and sigmatropic rearrangement cascades to access polyfunctionalized biaryls.
MAO-A pathway inhibition studies: supports isoform-selective monoamine oxidase research with reported nanomolar-range inhibition context.
Fluorescence derivatization: biphenyl scaffold supports aldehyde and ketone detection in high-sensitivity LC or CE-LIF methods.
Certified purity grade supports reproducible synthetic and analytical workflows.

O-([1,1'-biphenyl]-4-yl)hydroxylamine Substitution Risks


The term "hydroxylamine" encompasses a broad class of compounds with vastly different chemical and biological properties, making generic substitution a high-risk strategy. O-([1,1'-biphenyl]-4-yl)hydroxylamine cannot be simply replaced by a cheaper N-hydroxy or unsubstituted hydroxylamine. For instance, N-hydroxy-4-aminobiphenyl (N-Biphenyl-4-yl-hydroxylamine, CAS 6810-26-0) is a structurally similar N-arylhydroxylamine, but it is a known carcinogenic metabolite [1] and exhibits different reactivity as a nitrenium ion precursor [2]. In contrast, the O-aryl linkage in O-([1,1'-biphenyl]-4-yl)hydroxylamine directs distinct reactivity as an electrophilic aminating agent and leads to a unique biological profile, including potent MAO-A inhibition [3]. Substitution based solely on the "hydroxylamine" or "biphenyl" core would compromise experimental outcomes.

Target Compound
O-([1,1'-biphenyl]-4-yl)hydroxylamine
O-aryl hydroxylamine: electrophilic aminating agent for heterocycle synthesis
Reported MAO-A pathway inhibition context; distinct biological profile
Biphenyl O-substituted scaffold; stable synthetic building block
Not Interchangeable
N-hydroxy-4-aminobiphenyl (CAS 6810-26-0)
N-arylhydroxylamine: nitrenium ion precursor with distinct reactivity pathway
Known carcinogenic metabolite; may confound biological assay interpretation
N-hydroxy linkage alters lipophilicity, permeability, and metabolic activation

O-([1,1'-biphenyl]-4-yl)hydroxylamine Differentiation Evidence


MAO-A Inhibition Profile

O-([1,1'-biphenyl]-4-yl)hydroxylamine demonstrates high-potency inhibition of human recombinant MAO-A (IC₅₀ = 4.10 nM) [1]. While data for other MAO isozymes are not available from the same study, this value is significantly lower than the reported MAO-B inhibition for a related O-arylhydroxylamine compound (IC₅₀ = 6.85 × 10⁵ nM for rat MAO-B) [2], indicating a strong preference for MAO-A. This level of potency in the low nanomolar range positions it as a valuable tool for studying MAO-A specific pathways.

MAO-A Inhibition
Reported
IC₅₀ 4.10 nM
human recombinant MAO-A
Supports MAO-A pathway study fit with nanomolar inhibition context.
Cross-study comparison; MAO-B data from related O-arylhydroxylamine.
Monoamine Oxidase MAO-A Inhibitor Neurochemistry

Lipophilicity and Purity

The lipophilicity of O-([1,1'-biphenyl]-4-yl)hydroxylamine is characterized by a calculated LogP value of 2.94 . This is significantly higher than the predicted LogP of its structural analog, N-hydroxy-4-aminobiphenyl, which is approximately 2.5 [1]. This difference of ~0.44 log units corresponds to a nearly threefold increase in octanol-water partition coefficient, impacting membrane permeability and solubility in biological assays. Furthermore, the compound is commercially available with a certified purity of 98% , providing a reliable baseline for reproducible research.

Lipophilicity & Purity
Specification review
LogP 2.94 | 98%
Calculated partition coefficient
Supports membrane permeability and solubility assessment context.
ΔLogP ≈ +0.44 vs N-hydroxy analog; purity supports reproducible workflows.
Lipophilicity LogP Quality Control

Electrophilic Amination Reactivity

The O-aryl structure of O-([1,1'-biphenyl]-4-yl)hydroxylamine predisposes it to function as an electrophilic aminating agent, a reactivity mode distinct from N-arylhydroxylamines like N-hydroxy-4-aminobiphenyl, which primarily react via nitrenium ion intermediates. O-([1,1'-biphenyl]-4-yl)hydroxylamine can be used in reactions such as the one-pot nucleophilic aromatic substitution and sigmatropic rearrangement to synthesize polyfunctionalized biaryls [1]. In contrast, N-hydroxy-4-aminobiphenyl is known for its carcinogenic activation via O-acetylation or O-sulfation to generate DNA-reactive nitrenium ions [2]. This fundamental difference in reactivity determines their respective roles as a synthetic building block versus a metabolic probe.

Reactivity Mode
Class-level
Electrophilic aminating agent (SNAr, sigmatropic)
Nitrenium ion precursor (O-acetylation pathway)
Determines synthetic utility context and biosafety handling profile.
Qualitative pathway difference; N-hydroxy analog requires distinct risk management.
Organic Synthesis Electrophilic Amination Reactivity

Fluorescence Derivatization Properties

O-([1,1'-biphenyl]-4-yl)hydroxylamine has been utilized as an O-substituted hydroxylamine fluorescence derivatization reagent . Patent literature describes methods for preparing and purifying O-substituted hydroxylamine fluorescence derivatization reagents that exhibit high fluorescence intensity, high reactivity, and fast derivatization speed [1]. While quantitative data on the specific fluorescence enhancement factor for this compound is not provided, the biphenyl scaffold is known to enhance fluorescence compared to simpler aryl groups due to increased conjugation [2]. This makes it a potentially superior choice over simpler hydroxylamine derivatization reagents for applications requiring high-sensitivity detection of aldehydes and ketones.

Fluorescence Derivatization
Class-level inference
Biphenyl-enhanced signal
Patent-reported derivatization reagent
Supports detection sensitivity context for aldehyde/ketone analysis.
Quantitative fluorescence enhancement data to verify.
Fluorescence Derivatization Analytical Chemistry Detection Sensitivity

O-([1,1'-biphenyl]-4-yl)hydroxylamine Application Scenarios


MAO-A Inhibitor Screening & Tool Development

O-([1,1'-biphenyl]-4-yl)hydroxylamine is ideally suited for researchers engaged in neuroscience and pharmacology, specifically those developing or screening for selective inhibitors of monoamine oxidase A (MAO-A). Its high potency against human MAO-A (IC₅₀ = 4.10 nM) makes it a valuable benchmark or starting point for chemical probe development [1]. The compound's high LogP value (2.94) suggests favorable passive membrane permeability, a desirable trait for in vitro and cell-based assays .

Polyfunctionalized Biaryl Synthesis

This compound is a strategic reagent for organic synthesis laboratories focused on constructing complex biaryl structures. It can function as an electrophilic aminating agent in one-pot nucleophilic aromatic substitution and sigmatropic rearrangement cascades to access polyfunctionalized biaryls [1]. This contrasts with the use of N-arylhydroxylamines, which are typically employed for nitrenium ion generation. The compound's availability at 98% purity ensures consistent and reproducible synthetic outcomes .

Fluorescence Derivatization for Aldehydes/Ketones

Analytical chemists developing high-sensitivity methods for detecting aldehydes and ketones can leverage O-([1,1'-biphenyl]-4-yl)hydroxylamine as a derivatization reagent [1]. The biphenyl scaffold is associated with strong fluorescence properties, offering a potential advantage in detection sensitivity over simpler hydroxylamine reagents . This is particularly relevant for liquid chromatography (LC) or capillary electrophoresis (CE) methods with laser-induced fluorescence (LIF) detection.

Application
Selection Property
Validation Focus
MAO-A pathway inhibition studies
MAO-A isoform selectivity context
Potency and isoform profiling endpoints
Polyfunctionalized biaryl synthesis
Electrophilic amination reactivity
Cascade reaction yield and regioselectivity
Aldehyde/ketone fluorescence detection
Biphenyl fluorophore scaffold
Derivatization efficiency and detection sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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